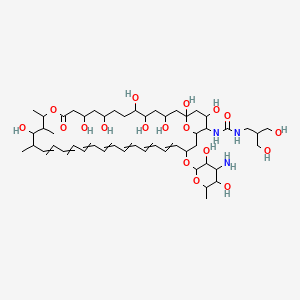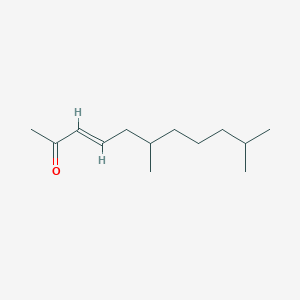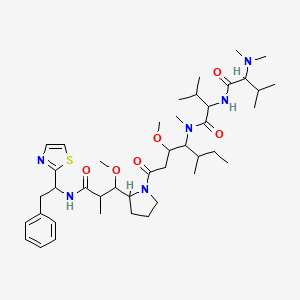![molecular formula C27H26N4O8 B13384329 6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13384329.png)
6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Dnp)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-Nε-(2,4-dinitrophenyl)-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino terminus, while the Dnp group acts as a protecting group for the side chain of lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Dnp)-OH typically involves the protection of the amino and side chain groups of lysine. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is followed by the protection of the ε-amino group with the Dnp group. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Fmoc-Lys(Dnp)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated solid-phase peptide synthesis protocols. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce synthesis time .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Dnp)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using secondary amines like piperidine, while the Dnp group can be deprotected using nucleophiles such as thiols.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; thiols in basic conditions for Dnp removal.
Coupling: DCC and HOBt in organic solvents like DMF or DCM.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and peptide chains with specific sequences, depending on the synthesis design.
Scientific Research Applications
Chemistry
Fmoc-Lys(Dnp)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, enabling the creation of complex peptide sequences with high precision .
Biology
In biological research, Fmoc-Lys(Dnp)-OH is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and diagnostic tools .
Medicine
The compound is utilized in the design of peptide-based therapeutics, including antimicrobial peptides and enzyme inhibitors. Its role in drug delivery systems and tissue engineering is also being explored .
Industry
In the industrial sector, Fmoc-Lys(Dnp)-OH is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Dnp)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted reactions. The Dnp group protects the side chain of lysine, allowing for selective deprotection and subsequent functionalization. These protecting groups facilitate the stepwise assembly of peptide chains, ensuring high fidelity and yield .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(5-Fam)-OH: Another lysine derivative with a 5-carboxyfluorescein group instead of Dnp.
Fmoc-Lys(Dabcyl)-OH: Contains a 4,4-dimethylamino-azobenzene-4’-carboxylic acid group instead of Dnp.
Uniqueness
Fmoc-Lys(Dnp)-OH is unique due to its combination of the Fmoc and Dnp protecting groups, which provide distinct advantages in peptide synthesis. The Dnp group offers strong protection for the lysine side chain, making it suitable for complex peptide synthesis where selective deprotection is crucial .
Properties
IUPAC Name |
6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCMORJQAUAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
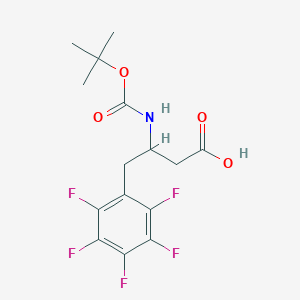
![[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid](/img/structure/B13384255.png)

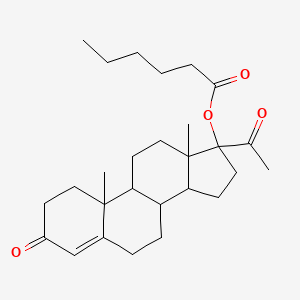
![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B13384265.png)
![4-Ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B13384268.png)
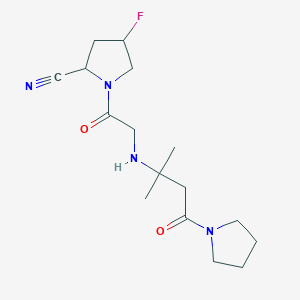
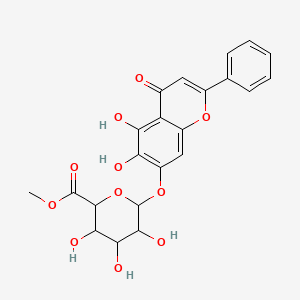
![methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.0^{4,11]undeca-5,8-diene-8-carboxylate](/img/structure/B13384292.png)
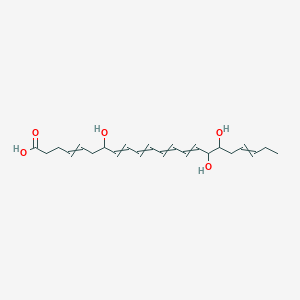
![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
